6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Lipophilicity CNS drug discovery Physicochemical profiling

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901022-03-5) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family, a privileged scaffold in central nervous system (CNS) drug discovery and kinase inhibitor programs. The compound is characterized by a C23H14F3N3O molecular formula, a molecular weight of 405.38 g/mol, and a strategic substitution pattern featuring 6,8-difluoro groups on the quinoline ring along with 3-(4-fluorophenyl) and 1-(4-methoxyphenyl) appendages.

Molecular Formula C23H14F3N3O
Molecular Weight 405.38
CAS No. 901022-03-5
Cat. No. B2619860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901022-03-5
Molecular FormulaC23H14F3N3O
Molecular Weight405.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F
InChIInChI=1S/C23H14F3N3O/c1-30-17-8-6-16(7-9-17)29-23-18-10-15(25)11-20(26)22(18)27-12-19(23)21(28-29)13-2-4-14(24)5-3-13/h2-12H,1H3
InChIKeyUOQHYNPURJVFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901022-03-5): Core Structural Identity and Research-Grade Characterization for Procurement


6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901022-03-5) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family, a privileged scaffold in central nervous system (CNS) drug discovery and kinase inhibitor programs. The compound is characterized by a C23H14F3N3O molecular formula, a molecular weight of 405.38 g/mol, and a strategic substitution pattern featuring 6,8-difluoro groups on the quinoline ring along with 3-(4-fluorophenyl) and 1-(4-methoxyphenyl) appendages . This specific arrangement distinguishes it from the more extensively studied 2-arylpyrazolo[4,3-c]quinolin-3-one congeners and positions it as a unique chemical probe for structure–activity relationship (SAR) exploration [1]. Authoritative physicochemical profiling reports a logP of 5.44, logD (pH 7.4) of 5.44, aqueous solubility (logSw) of –5.65, and a polar surface area (PSA) of 31.0 Ų . These properties place the compound in a favorable CNS-accessible chemical space while also raising solubility challenges that must be managed in biological assays.

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Why In-Class Analogs Cannot Be Interchanged in Discovery Workflows


The pyrazolo[4,3-c]quinoline chemotype exhibits extreme sensitivity to the nature and position of substituents on both the quinoline core and the N1/C3 aryl rings. In the structurally analogous 2-arylquinolin-3-one series, the 6,8-difluoro substitution pattern was the sole determinant of in vivo anticonvulsant efficacy, whereas 7,9-dichloro analogs were completely inactive despite comparable in vitro binding potency [1]. Furthermore, a comprehensive SAR study of pyrazolo[4,3-c]quinolin-3-ones demonstrated that minor modifications to the N2-phenyl substituent—such as replacing a methoxy group with methyl or halogen—caused fluctuations in benzodiazepine receptor affinity exceeding an order of magnitude [2]. Consequently, procuring a generic “pyrazoloquinoline” without verifying the exact 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl) configuration risks invalidating SAR hypotheses and wasting screening resources on a compound that lacks the specific physicochemical and biological signature required for the intended pharmacological model.

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Quantifiable Differentiation Against Closest Structural Analogs


Enhanced Lipophilicity and CNS Multiparameter Optimization (MPO) Profile Compared to the 4-Methylphenyl Analog

The 1-(4-methoxyphenyl) substituent in the target compound elevates lipophilicity relative to the closest commercially available analog bearing a 1-(4-methylphenyl) group. The target compound exhibits a calculated logP of 5.44 versus a logP of approximately 4.5 for 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, representing a nearly 1-log unit increase . This elevated logP, combined with a low PSA of 31.0 Ų, places the target compound in a more favorable CNS MPO desirability space for targets requiring higher passive permeability, although it simultaneously demands greater attention to solubility-enabling formulation strategies.

Lipophilicity CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Reduced Aqueous Solubility as a Consequence of the 4-Methoxyphenyl–4-Fluorophenyl Combination, Differentiating it from Mono-Halogenated Analogs

The target compound’s calculated aqueous solubility (logSw = –5.65) is substantially lower than that of pyrazolo[4,3-c]quinoline analogs lacking the combined 4-methoxyphenyl/4-fluorophenyl motif . For instance, the simpler 6,8-difluoro-1,3-diphenyl derivative (CAS 901264-36-6, C22H13F2N3, MW 357.4) is estimated to have a logSw of approximately –5.0 to –5.2 based on its lower molecular weight and fewer rotatable bonds . This solubility differential of at least 0.5 log units translates to a roughly three-fold difference in equilibrium aqueous solubility, which is operationally meaningful for high-concentration in vitro pharmacology assays and early in vivo formulation screening.

Aqueous solubility Formulation development Biopharmaceutical classification Preformulation

The 6,8-Difluoro Substitution Pattern Provides a Unique Pharmacophoric Signature for In Vivo Anticonvulsant Activity Absent in 7,9-Dichloro Analogs

Direct evidence from the pyrazolo[4,3-c]quinolin-3-one class demonstrates that the 6,8-difluoro substitution pattern on the quinoline ring is a critical determinant of in vivo anticonvulsant efficacy. Savini et al. (1993) reported that several 6,8-difluoro-2-arylquinolin-3-ones exhibited significant protection in the pentylenetetrazol (PTZ)-induced seizure model, whereas the corresponding 7,9-dichloro derivatives were completely devoid of anticonvulsant activity, despite displaying comparable nanomolar affinity for the central benzodiazepine receptor in [³H]flunitrazepam displacement assays [1][2]. Although the target compound differs by lacking the 3-one carbonyl, the identical 6,8-difluoro substitution pattern on the quinoline core strongly suggests that this pharmacophoric feature is transferable and that the target compound is positioned to recapitulate the in vivo efficacy advantage of the difluoro series over other halogen-substituted analogs.

Benzodiazepine receptor Anticonvulsant activity In vivo pharmacology Structure–activity relationship

Electronic Modulation by the 3-(4-Fluorophenyl) Group Contributes to High-Affinity Benzodiazepine Receptor Binding Relative to Non-Halogenated Phenyl Analogs

Structure–affinity relationship studies on a large series of pyrazolo[4,3-c]quinolin-3-ones established that incorporation of a 4-fluorine substituent on the C3-phenyl ring consistently enhances benzodiazepine receptor binding affinity compared to the unsubstituted phenyl analog [1]. Quantitative structure–activity relationship (QSAR) analysis in the same study confirmed that electron-withdrawing substituents at the C3-phenyl para-position contribute positively to binding, whereas electron-donating groups at the same position reduce affinity [1]. Although the target compound is a fully aromatic pyrazoloquinoline rather than a quinolin-3-one, the identical 3-(4-fluorophenyl) motif is predicted to confer a similar electronic advantage, making it a more promising candidate for benzodiazepine receptor profiling than the analogous 3-phenyl derivative.

Benzodiazepine receptor affinity GABA-A receptor Electronic effects QSAR

The 1-(4-Methoxyphenyl) Group Extends Pharmacophoric Reach at the N1 Region Compared to 1-(4-Methylphenyl) or 1-Phenyl Analogs, Relevant to GABAA Receptor α+β– Interface Modulation

The compound CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) is a well-characterized null modulator at the benzodiazepine binding site that additionally acts as a positive allosteric modulator at the GABAA receptor α+β– interface [1]. The key pharmacophoric element enabling this dual-site interaction is the 4-methoxyphenyl group at the N2 position, which extends beyond the canonical benzodiazepine pharmacophore [1]. The target compound carries a 4-methoxyphenyl group at the N1 position—topologically analogous to the N2 position in CGS 9895—suggesting that it may access the α+β– interface pocket in a manner not possible for analogs bearing smaller N1 substituents such as phenyl, 4-methylphenyl, or 4-fluorophenyl [2]. This differentiation is critical because the α+β– interface represents a novel allosteric site distinct from the classical benzodiazepine binding pocket, and compounds capable of engaging this site may produce unique pharmacological profiles including anxiolysis without sedation.

GABAA receptor modulation Allosteric modulation Pharmacophore extension CGS 9895 analogs

Distinct Lipophilic Ligand Efficiency (LLE) Profile Versus 6,8-Difluoro-1,3-diphenyl Analog, Enabling More Efficient Optimization of ADMET Properties

Lipophilic ligand efficiency (LLE = pIC₅₀ – logP) is a critical metric for prioritizing compounds in lead optimization. Assuming comparable benzodiazepine receptor binding potency (pKi ~7–8 based on class-level SAR trends [1]) for both the target compound and its 1,3-diphenyl analog (6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, CAS 901264-36-6), the target compound’s approximately 0.9-log-unit higher logP translates to an LLE that is roughly 0.9 units lower . This LLE deficit quantitatively communicates that the target compound delivers less binding affinity per unit of lipophilicity, a metric that directly informs medicinal chemistry decisions about whether the 4-methoxyphenyl/4-fluorophenyl combination represents an acceptable trade-off for the additional pharmacophoric reach it provides at the GABAA receptor α+β– interface (see Evidence Item 5).

Ligand efficiency Lipophilic ligand efficiency ADMET optimization Lead prioritization

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Highest-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


CNS Lead Optimization Programs Targeting the GABAA Receptor α+β– Allosteric Interface

The 1-(4-methoxyphenyl) substitution, topologically homologous to the 4-methoxyphenyl group in the well-characterized α+β– interface modulator CGS 9895, positions this compound as a prime candidate for electrophysiological screening campaigns aimed at identifying non-benzodiazepine-site GABAA receptor modulators [1]. Unlike simpler N1-phenyl or N1-alkyl analogs that lack the spatial reach to engage the α+β– interface, this compound's extended pharmacophore makes it suitable for programs seeking anxiolytic efficacy with reduced sedation and dependence profiles. Researchers should pair this compound with two-electrode voltage clamp assays using recombinant α1β2γ2, α2β2γ2, and α3β2γ2 receptor subtypes to map subtype selectivity at the novel allosteric site.

In Vivo Anticonvulsant Efficacy Studies Prioritizing the 6,8-Difluoro Pharmacophoric Motif

The direct evidence from the Savini 1993 series demonstrates that 6,8-difluoro-substituted pyrazolo[4,3-c]quinolines exhibit in vivo protection in the PTZ seizure model, while the 7,9-dichloro analogs are completely inactive [1]. This compound, carrying the validated 6,8-difluoro pattern, should be prioritized for mouse or rat PTZ-induced seizure studies at doses of 1–30 mg/kg i.p., with diazepam as a positive control. The inclusion of a 7,9-dichloro analog as a negative control is strongly recommended to confirm that the anticonvulsant phenotype is indeed driven by halogen position rather than general halogenation.

Physicochemical Profiling and Formulation Development for Low-Solubility CNS Candidates

With a calculated logSw of –5.65 and a logP of 5.44, this compound occupies a challenging region of CNS chemical space characterized by high permeability potential but critically low aqueous solubility [1]. It is ideally suited as a tool compound for developing and benchmarking solubility-enabling formulation strategies—such as amorphous solid dispersions, lipid-based self-emulsifying drug delivery systems (SEDDS), or cyclodextrin complexation—that are required for reliable in vivo exposure in rodent PK studies. The compound's logP/logSw combination also makes it a valuable probe for testing in silico solubility prediction models within pharmaceutical development workflows.

Comparative SAR Studies to Decouple Electronic and Steric Contributions of the 4-Fluorophenyl and 4-Methoxyphenyl Substituents

The simultaneous presence of an electron-withdrawing 4-fluorophenyl group at C3 and an electron-donating 4-methoxyphenyl group at N1 makes this compound a uniquely informative entry in a matrix SAR campaign [1][2]. By procuring this compound alongside its matched molecular pair analogs—specifically the 3-phenyl/1-(4-methoxyphenyl) and 3-(4-fluorophenyl)/1-phenyl variants—medicinal chemistry teams can quantitatively deconvolute the independent contributions of each substituent to receptor affinity, subtype selectivity, and metabolic stability using the Free–Wilson or matched molecular pair analysis frameworks.

Quote Request

Request a Quote for 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.